![molecular formula C18H31N2O2P B2647042 4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline CAS No. 397282-80-3](/img/structure/B2647042.png)
4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline” is a chemical entity . It is a versatile chemical compound used in diverse scientific research. Its unique properties enable applications ranging from drug development to material synthesis.
Molecular Structure Analysis
The molecular structure of a compound can be represented by its chemical formula and its SMILES notation . The chemical formula represents the types and quantities of atoms in a molecule, while the SMILES notation provides information about the structure of the molecule . For this compound, these details were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its mass, chemical formula, and other characteristics . For this compound, the mass is 399.4819 dalton . The chemical formula and other properties were not found in the search results.Applications De Recherche Scientifique
Methylglyoxal in Food and Living Organisms Methylglyoxal, a highly reactive compound formed in various enzymatic and nonenzymatic reactions, is studied for its role in forming advanced glycation end-products, associated with complications in diabetes and neurodegenerative diseases. It highlights the importance of understanding reactive alpha-oxoaldehydes in biological systems, which could be relevant when considering the reactivity and potential biological interactions of the specified compound (Nemet, Varga-Defterdarović, & Turk, 2006).
Molecular Structures and Synthesis Routes The study on the synthesis and molecular structures of related compounds emphasizes the importance of understanding intermolecular interactions, which are crucial for the development of new materials or drugs. Such research underpins the potential applications of complex molecules in material science and pharmacology (Ajibade & Andrew, 2021).
Photochemical Generation and Reactivity Research on the photochemical generation and reactivity of related cations suggests applications in synthetic chemistry, such as the development of new synthesis pathways or the study of reaction mechanisms under photochemical conditions (Guizzardi et al., 2001).
Metabolism and Detoxification Investigations into the metabolism of dimethylaniline derivatives provide insights into how these compounds are processed in biological systems. Understanding such pathways is crucial for assessing the toxicity, environmental persistence, and potential therapeutic uses of chemical compounds (Gorrod & Gooderham, 2010).
Antimicrobial Activity Studies on the antimicrobial activity of related compounds underscore the potential for developing new antibiotics or disinfectants. Such research is critical in the fight against resistant bacterial strains and in the search for novel therapeutic agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Propriétés
IUPAC Name |
4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N2O2P/c1-13(2)17-11-6-14(3)12-18(17)22-23(19,21)16-9-7-15(8-10-16)20(4)5/h7-10,13-14,17-18H,6,11-12H2,1-5H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJHUUWPPUDIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

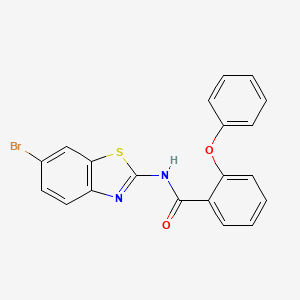
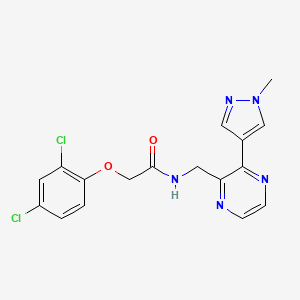
![2-(4-chlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2646961.png)
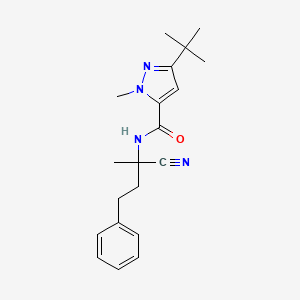
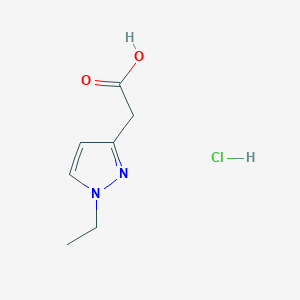
![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2646970.png)
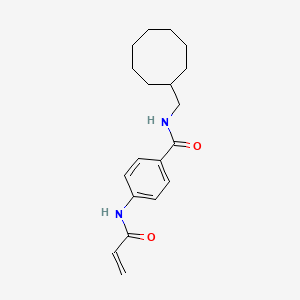
![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)
![2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2646974.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)
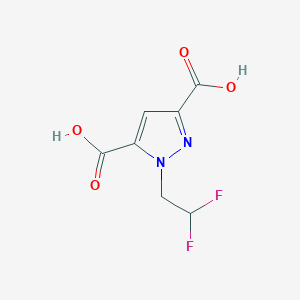
![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)
